molecular formula C12H10N2O4 B14082624 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid CAS No. 4114-04-9

4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid

Cat. No.: B14082624
CAS No.: 4114-04-9
M. Wt: 246.22 g/mol
InChI Key: CZMAKWYBENYQFV-UHFFFAOYSA-N
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Description

4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a dihydropyrimidinone structure. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids, Brønsted acids, and ionic liquids, can be employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized catalytic systems. The use of task-specific ionic liquids (TSILs) as catalysts can provide an efficient and environmentally friendly approach to large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The biological activity of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is primarily attributed to its ability to mimic natural nucleotides. It can interact with various enzymes and receptors, inhibiting their activity. The compound’s dihydropyrimidinone ring is crucial for binding to the active sites of these molecular targets, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Shares the dihydropyrimidinone core but lacks the benzoic acid moiety.

    4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but contains a thiazolidinone ring instead of a dihydropyrimidinone ring.

Uniqueness

4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

CAS No.

4114-04-9

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

4-[(2,4-dioxopyrimidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C12H10N2O4/c15-10-5-6-14(12(18)13-10)7-8-1-3-9(4-2-8)11(16)17/h1-6H,7H2,(H,16,17)(H,13,15,18)

InChI Key

CZMAKWYBENYQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)O

Origin of Product

United States

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